(S,R)-LSN3318839

Description

Properties

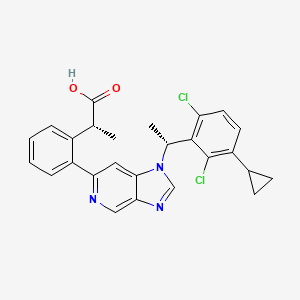

Molecular Formula |

C26H23Cl2N3O2 |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

(2R)-2-[2-[1-[(1R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl]imidazo[4,5-c]pyridin-6-yl]phenyl]propanoic acid |

InChI |

InChI=1S/C26H23Cl2N3O2/c1-14(26(32)33)17-5-3-4-6-19(17)21-11-23-22(12-29-21)30-13-31(23)15(2)24-20(27)10-9-18(25(24)28)16-7-8-16/h3-6,9-16H,7-8H2,1-2H3,(H,32,33)/t14-,15-/m1/s1 |

InChI Key |

JPJWHCNGSBCZMI-HUUCEWRRSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C2=NC=C3C(=C2)N(C=N3)[C@H](C)C4=C(C=CC(=C4Cl)C5CC5)Cl)C(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1C2=NC=C3C(=C2)N(C=N3)C(C)C4=C(C=CC(=C4Cl)C5CC5)Cl)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (S,R)-LSN3318839

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,R)-LSN3318839 is an orally bioavailable, small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). Its primary mechanism of action involves selectively enhancing the signaling of the GLP-1 metabolite, GLP-1(9-36), and to a lesser extent, the full-length GLP-1(7-36). By binding to a distinct allosteric site on the GLP-1R, LSN3318839 repositions GLP-1(9-36) to mimic the binding of the more potent GLP-1(7-36), thereby converting the weak partial agonist into a full agonist. This potentiation is biased towards the G-protein signaling pathway, leading to increased cAMP accumulation and subsequent glucose-dependent insulin secretion. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and key experimental data related to the mechanism of action of this compound.

Introduction to this compound

The glucagon-like peptide-1 receptor is a well-established therapeutic target for type 2 diabetes and obesity.[1] Endogenous GLP-1(7-36) is a potent incretin hormone that stimulates insulin secretion in a glucose-dependent manner. However, it is rapidly degraded by dipeptidyl peptidase-4 (DPP-4) to GLP-1(9-36), which is generally considered a weak and largely inactive metabolite.[1] this compound is a novel investigational compound that acts as a PAM at the GLP-1R, specifically augmenting the activity of GLP-1(9-36).[2][3][4] This unique mechanism presents a promising therapeutic strategy for the treatment of metabolic disorders by enhancing the effects of endogenous GLP-1 peptides.

Core Mechanism of Action

The fundamental mechanism of this compound is centered on its allosteric modulation of the GLP-1R, which leads to a significant potentiation of GLP-1(9-36) activity.

Allosteric Binding and Conformational Repositioning

Recent cryo-electron microscopy studies have elucidated the molecular basis for the action of LSN3318839.[1][5][6] In the absence of the modulator, GLP-1(9-36) binds to an atypical site on the GLP-1R, involving the upper regions of transmembrane helices (TM) 1 and 2, and the extracellular loop 1.[5][6] LSN3318839 anchors within the cleft between TM1 and TM2.[1][5] This binding induces a conformational change in the receptor, which in turn repositions GLP-1(9-36) to adopt a binding pose nearly identical to that of the full agonist GLP-1(7-36).[1][5][6] This repositioning is a critical step that restores the signaling capacity of the metabolite.

Key Molecular Interactions

The binding of LSN3318839 within the TM1-TM2 cleft is stabilized by a series of interactions with specific residues of the GLP-1R.[1] The central 5-azabenzimidazole group of LSN3318839 is positioned through π–π stacking with Y145, cation–π stacking with K202, and an aromatic hydrogen bond with D198.[1][6] The 2-phenylpropionate moiety is stabilized by stacking with Y145 and hydrophobic interactions with L142.[1] A salt bridge is formed between the carboxylic acid of LSN3318839 and K202.[1][6] Mutagenesis studies have confirmed that mutations in residues such as L142 and Y145 significantly reduce the potentiating effect of LSN3318839.[1]

Biased Signaling toward G-Protein Pathway

This compound demonstrates biased agonism, preferentially enhancing G-protein-coupled signaling over β-arrestin recruitment.[2][3][4][7] The primary downstream effect is the activation of the Gs protein, leading to increased production of cyclic AMP (cAMP). This enhanced cAMP signaling is the key transduction mechanism for the therapeutic effects of GLP-1R activation, including glucose-dependent insulin secretion.[2][3]

Quantitative Data

The potentiation of GLP-1(9-36) by this compound has been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: Potentiation of GLP-1(9-36) Induced cAMP Accumulation by LSN3318839 in HEK293 cells expressing GLP-1R. [1][3]

| LSN3318839 Concentration (nmol/L) | GLP-1(9-36) EC50 (nmol/L) | Fold Enhancement in Potency |

| 0 | 363.1 | - |

| 50 | 23.4 | 15 |

| 500 | 3.3 | 110 |

| 5000 | 0.4 | 891 |

Table 2: Effect of GLP-1R Mutations on the LSN3318839-mediated Potentiation of GLP-1(9-36). [1]

| GLP-1R Mutant | Fold Enhancement in GLP-1(9-36) Potency with 5 µmol/L LSN3318839 |

| Wild Type (WT) | 891 |

| L142A | 200 |

| Y145A | 186 |

| L142F | 52 |

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cryo-Electron Microscopy

To determine the structure of the LSN3318839–GLP-1(9–36)–GLP-1R–Gs complex, the complex was assembled and purified. The sample was then applied to grids, vitrified, and imaged using a cryo-electron microscope. The resulting data were processed to reconstruct the three-dimensional structure of the complex, revealing the binding poses of both GLP-1(9-36) and LSN3318839.[1]

cAMP Accumulation Assay

HEK293 cells stably expressing the human GLP-1R were used. Cells were incubated with varying concentrations of GLP-1(7-36) or GLP-1(9-36) in the presence or absence of different concentrations of LSN3318839. Following incubation, intracellular cAMP levels were measured using a competitive immunoassay. The data were then used to generate concentration-response curves to determine EC50 and Emax values.[1][2]

Site-Directed Mutagenesis

Mutations in the GLP-1R gene were introduced using standard molecular biology techniques. The mutated receptors were then expressed in HEK293 cells. The cAMP accumulation assay was subsequently performed on these cells to assess the impact of the mutations on the potentiation of GLP-1(9-36) by LSN3318839.[1]

In Vivo Oral Glucose Tolerance Test (oGTT)

In animal models, such as mice, an oGTT is performed to evaluate the effect of LSN3318839 on glucose metabolism. After an overnight fast, the animals are orally administered LSN3318839, a vehicle control, or LSN3318839 in combination with a DPP-4 inhibitor like sitagliptin. Subsequently, a glucose bolus is administered orally, and blood glucose levels are monitored at various time points.[2][4]

Visualizations

Signaling Pathway

Caption: GLP-1R signaling pathway potentiated by LSN3318839.

Mechanism of Action Workflow

Caption: Conformational repositioning of GLP-1(9-36) by LSN3318839.

Conclusion

This compound represents a novel approach to GLP-1R agonism by acting as a positive allosteric modulator that "rescues" the activity of the abundant but weakly active GLP-1(9-36) metabolite. Its mechanism, elucidated through advanced structural and molecular techniques, involves binding to a distinct allosteric site on the GLP-1R, inducing a conformational change that repositions GLP-1(9-36) to mimic the fully active GLP-1(7-36). This leads to a significant, G-protein biased potentiation of downstream signaling, ultimately resulting in enhanced glucose-dependent insulin secretion. The detailed understanding of this mechanism of action provides a strong rationale for the continued investigation of this compound as a potential oral therapeutic for type 2 diabetes and other metabolic diseases.

References

- 1. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Item - Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptideâ1 Receptor - American Chemical Society - Figshare [acs.figshare.com]

What is (S,R)-LSN3318839 and how does it work

An in-depth guide for researchers, scientists, and drug development professionals on (S,R)-LSN3318839, a novel positive allosteric modulator of the Glucagon-like peptide-1 receptor.

Introduction

This compound is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).[1][2] It has been identified as a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[3][4][5] Unlike traditional GLP-1R agonists, LSN3318839 functions by enhancing the activity of endogenous GLP-1 peptides, particularly the metabolite GLP-1(9-36)NH₂, which is typically a weak partial agonist.[3][6] The compound exhibits a unique "molecular glue" mechanism, stabilizing the interaction between the peptide ligand and the GLP-1 receptor.[4] This guide provides a comprehensive technical overview of its mechanism of action, quantitative data from key experiments, and detailed experimental methodologies.

Core Mechanism of Action

LSN3318839 acts as a biased GLP-1R modulator.[3] Its primary mechanism involves binding to an allosteric site on the GLP-1R, specifically within the transmembrane (TM) 1 and TM2 cleft.[7][8] This binding induces a conformational change that repositions the weakly active metabolite GLP-1(9-36) to adopt a binding pose similar to that of the full agonist, GLP-1(7-36).[7][8] This allosteric modulation significantly enhances the potency and efficacy of GLP-1(9-36), effectively converting it into a full agonist.[3][6]

The potentiation is strongly biased towards the G-protein signaling pathway (via Gαs) over β-arrestin recruitment.[3][6][9] This leads to increased intracellular cyclic AMP (cAMP) accumulation, which in pancreatic β-cells, triggers glucose-dependent insulin secretion.[3][7]

Signaling Pathway

The binding of LSN3318839 and a GLP-1 peptide to the GLP-1R initiates a canonical G-protein signaling cascade. The activated receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to produce cAMP. This increase in cAMP activates Protein Kinase A (PKA), leading to downstream effects culminating in insulin exocytosis.

Quantitative Biological Activity

The efficacy of LSN3318839 has been quantified through various in vitro and in vivo assays. The data highlights its potentiation effects on GLP-1 receptor ligands.

Table 1: In Vitro Potency and Efficacy

| Assay | Cell Line | Ligand | LSN3318839 Conc. | Parameter | Value | Reference |

| cAMP Accumulation | HEK293 | GLP-1(9-36) | 0 nM | EC₅₀ | 363.1 nM | [7] |

| cAMP Accumulation | HEK293 | GLP-1(9-36) | 50 nM | EC₅₀ | 23.4 nM | [7] |

| cAMP Accumulation | HEK293 | GLP-1(9-36) | 500 nM | EC₅₀ | 3.3 nM | [7] |

| cAMP Accumulation | HEK293 | GLP-1(9-36) | 5000 nM (5 µM) | EC₅₀ | 0.41 nM | [7] |

| cAMP Accumulation | HEK293 | GLP-1(9-36) | 5000 nM (5 µM) | Fold Enhancement | 891-fold | [7] |

| cAMP Accumulation | HEK293 | LSN3318839 | N/A | EC₅₀ | 14 nM | [9] |

| cAMP Accumulation | HEK293 | GLP-1(9-36) | 50 nM | Eₘₐₓ | ~98% | [7] |

| Insulin Secretion | INS-1 832-3 | GLP-1(9-36) | 1-3 µM | Effect | Significant Increase | [2] |

Table 2: In Vivo Activity

| Animal Model | Dose (Oral) | Co-administered Agent | Effect | Reference |

| GIPR KO Mice | 30 mg/kg | None | Significant glucose excursion reduction | [3] |

| GIPR KO Mice | 10-30 mg/kg | Sitagliptin | Additive glucose-lowering effect | [2][3][6] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize LSN3318839.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of LSN3318839 to potentiate GLP-1R-mediated G-protein signaling.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R.

-

Protocol:

-

Cell Plating: Seed HEK293-GLP-1R cells into 96-well plates and culture until they reach approximately 80-90% confluency.

-

Assay Medium: Replace culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

Compound Addition: Add LSN3318839 at varying concentrations (e.g., 50, 500, 5000 nM) to the designated wells.[7]

-

Ligand Stimulation: Add serial dilutions of GLP-1(9-36) or GLP-1(7-36) to the wells and incubate for a specified time (e.g., 30 minutes at 37°C).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot concentration-response curves and calculate EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

-

In Vivo Oral Glucose Tolerance Test (oGTT)

The oGTT assesses the in vivo efficacy of LSN3318839 on glucose homeostasis in an animal model.

-

Animal Model: GIPR KO (Gastric Inhibitory Polypeptide Receptor Knockout) mice, to isolate the effects to the GLP-1R pathway.

-

Protocol:

-

Acclimatization & Fasting: Acclimatize animals and fast them overnight (e.g., 16 hours) with free access to water.

-

Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting glucose levels.

-

Compound Administration: Administer LSN3318839 (e.g., 30 mg/kg) or vehicle control via oral gavage.[3] In combination studies, co-administer a DPP4 inhibitor like sitagliptin.

-

Glucose Challenge: After a set period (e.g., 30-60 minutes post-compound administration), administer a glucose solution (e.g., 2 g/kg) via oral gavage.

-

Blood Sampling: Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose Measurement: Measure blood glucose concentrations using a standard glucometer.

-

Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to determine the total glucose excursion. Statistical analysis (e.g., ANOVA) is used to compare treatment groups.

-

Experimental Workflow Visualization

Synthesis and Physicochemical Properties

The synthesis of LSN3318839 is a multi-step process starting from 2,4-dichloro-1-bromobenzene.[3] Key reaction steps include palladium-catalyzed couplings and the installation of a chiral amine to achieve the desired (S,R) stereochemistry.[3]

Table 3: Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₃Cl₂N₃O₂ | [9] |

| Molecular Weight | 480.39 g/mol | [9] |

| Appearance | Solid | [9] |

| Purity (HPLC) | ≥98% | |

| Solubility | 10 mM in DMSO | [9] |

Conclusion

This compound is a pioneering GLP-1R positive allosteric modulator that functions as a molecular glue to potentiate the activity of endogenous GLP-1 peptides. Its biased signaling mechanism, which favors the therapeutic G-protein pathway, and its demonstrated in vivo efficacy in lowering glucose levels, mark it as a significant compound in the development of novel oral therapeutics for type 2 diabetes. The data and protocols presented herein provide a foundational guide for researchers in the fields of pharmacology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. drughunter.com [drughunter.com]

- 5. drughunter.com [drughunter.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. LSN3318839 | GLP-1R PAM | Probechem Biochemicals [probechem.com]

An In-depth Technical Guide on (S,R)-LSN3318839: A GLP-1R Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S,R)-LSN3318839, a novel, orally active positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways.

Core Concepts

This compound represents a significant advancement in the field of GLP-1R-targeted therapies for type 2 diabetes. Unlike traditional orthosteric agonists, it acts as a "molecular glue," potentiating the effects of endogenous GLP-1 peptides, particularly the metabolite GLP-1(9-36).[1][2][3] This allosteric modulation enhances G protein-coupled signaling, leading to glucose-dependent insulin secretion and blood glucose reduction.[1][4][5][6][7][8]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potentiation of GLP-1 Analogs by this compound in cAMP Accumulation Assays

| Cell Line | GLP-1 Analog | This compound Concentration | EC50 (nM) of GLP-1 Analog | Fold Potentiation | Emax (% of GLP-1(7-36)) |

| HEK293 (expressing GLP-1R) | GLP-1(9-36) | 0 nM | 363.1 | - | 84.8% |

| HEK293 (expressing GLP-1R) | GLP-1(9-36) | 50 nM | 23.4 | 15.5 | 97.9% |

| HEK293 (expressing GLP-1R) | GLP-1(9-36) | 500 nM | 3.3 | 110 | 98.0% |

| HEK293 (expressing GLP-1R) | GLP-1(9-36) | 5000 nM | 0.4 | 891 | 96.9% |

| HEK293 (expressing GLP-1R) | GLP-1(7-36) | Not specified | Potency modestly increased | Not specified | Not specified |

Data compiled from multiple sources.[5][9]

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Treatment | Dose | Effect |

| GIPR KO Mice | This compound | 30 mg/kg | Significant reduction in glucose excursion during oGTT.[1] |

| GIPR KO Mice | This compound + Sitagliptin | 30 mg/kg + Sitagliptin | Additive glucose-lowering effect.[1] |

| Diet-Induced Obese (DIO) Mice | This compound | Not specified | No effect on body weight, alone or with sitagliptin.[1] |

Mechanism of Action: A "Molecular Glue"

Cryo-electron microscopy studies have revealed that this compound binds to a distinct allosteric site on the GLP-1R, located within the transmembrane domain.[1][9] This binding induces a conformational change in the receptor that enhances its affinity and efficacy for GLP-1 peptides, particularly GLP-1(9-36).[5][6][9] The modulator essentially "glues" the peptide to the receptor, stabilizing the active conformation and promoting downstream signaling.[2][3]

This compound exhibits biased agonism, preferentially enhancing the G protein signaling pathway (leading to cAMP production and insulin secretion) over the β-arrestin recruitment pathway, which is associated with receptor desensitization and internalization.[1][5][6][7][8][10]

Figure 1: Simplified GLP-1R signaling pathway modulated by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of GLP-1R PAMs. Below are generalized methodologies for key assays used in the characterization of this compound.

cAMP Accumulation Assay

This assay quantifies the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling cascade.

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells stably expressing the human GLP-1R are cultured in appropriate media and conditions.

-

Assay Preparation: Cells are seeded in 96-well plates and grown to confluency. The growth medium is then replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with varying concentrations of this compound in the presence of a fixed concentration of a GLP-1 analog (e.g., GLP-1(9-36) or GLP-1(7-36)).

-

Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: Dose-response curves are generated to determine EC50 values and the extent of potentiation.

Figure 2: General workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization.

-

Cell Line: A cell line engineered to express the GLP-1R fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., using PathHunter® technology) is used.

-

Assay Principle: Upon receptor activation and β-arrestin recruitment, the two protein fragments come into proximity, generating a detectable signal (e.g., chemiluminescence).

-

Protocol: The protocol is similar to the cAMP assay, with cells being treated with the test compounds and the resulting signal being measured after an appropriate incubation period.

-

Data Analysis: Dose-response curves are generated to assess the potency and efficacy of the compound in recruiting β-arrestin.

In Vivo Oral Glucose Tolerance Test (oGTT)

This in vivo assay evaluates the effect of the compound on glucose metabolism in an animal model.

-

Animal Model: Glucose transporter-impaired (e.g., GIPR KO) mice are often used to isolate the effects of GLP-1R modulation.

-

Fasting: Animals are fasted overnight to establish a baseline glucose level.

-

Compound Administration: this compound is administered orally at a specific dose. A vehicle control group is also included.

-

Glucose Challenge: After a set period, a bolus of glucose is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the overall effect of the compound on glucose tolerance.

Figure 3: Logical flow from molecular action to in vivo effect of this compound.

Conclusion

This compound is a promising GLP-1R positive allosteric modulator with a unique "molecular glue" mechanism of action. Its ability to potentiate the activity of endogenous GLP-1 peptides, particularly the otherwise weak agonist GLP-1(9-36), and its biased signaling profile make it an attractive candidate for the treatment of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. drughunter.com [drughunter.com]

- 3. drughunter.com [drughunter.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cpcscientific.com [cpcscientific.com]

- 9. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Chemical structure and properties of (S,R)-LSN3318839

An In-depth Technical Guide on (S,R)-LSN3318839

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an orally bioavailable small molecule. Its chemical identity and key properties are summarized below.

| Property | Value |

| IUPAC Name | (R)-2-(2-(1-((R)-1-(2,6-dichloro-3-cyclopropylphenyl)ethyl)-1H-imidazo[4,5-c]pyridin-6-yl)phenyl)propanoic acid[1] |

| CAS Number | 2764704-18-7[1][2] |

| Chemical Formula | C₂₆H₂₃Cl₂N₃O₂[1] |

| Molecular Weight | 480.39 g/mol [1] |

| Appearance | Solid |

| Solubility | Soluble to 100 mM in DMSO |

| Purity | ≥98% |

| Storage | Store at -20°C |

Mechanism of Action

LSN3318839 is a potent positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a key target for the treatment of type 2 diabetes.[3][4][5] It functions as a "molecular glue," stabilizing the interaction between the GLP-1R and its peptide ligands.[6]

Notably, LSN3318839 significantly enhances the potency and efficacy of the weak metabolite GLP-1(9-36)NH₂, transforming it into a full agonist at the GLP-1R.[3][5][7] It also modestly potentiates the activity of the full-length, highly potent ligand, GLP-1(7-36)NH₂.[3][5][7]

The mechanism is biased, preferentially enhancing G protein-coupled signaling over β-arrestin recruitment.[3][5][7] This selective modulation leads to glucose-dependent insulin secretion.[2][3] Cryo-electron microscopy studies have revealed that LSN3318839 binds in the TM1-TM2 cleft of the receptor, repositioning GLP-1(9-36) to adopt a binding pose similar to that of the more active GLP-1(7-36).[8]

Quantitative Data

The positive allosteric modulatory effects of LSN3318839 have been quantified in various in vitro and in vivo studies. The data highlights its potency in enhancing GLP-1R signaling.

| Parameter | Condition | Result | Reference |

| EC₅₀ | GLP-1R positive allosteric modulation | 14 nM | |

| GLP-1(9-36) EC₅₀ Shift | cAMP accumulation assay (without LSN3318839) | 363.1 nM | [9] |

| + 50 nM LSN3318839 | 23.4 nM (15-fold enhancement) | [9] | |

| + 500 nM LSN3318839 | 3.3 nM (110-fold enhancement) | [9] | |

| + 5000 nM LSN3318839 | 0.4 nM (891-fold enhancement) | [9] | |

| Max Response of GLP-1(9-36) | cAMP accumulation assay (without LSN3318839) | 84.8% of GLP-1(7-36) | [9] |

| + LSN3318839 (50-5000 nM) | ~98% of GLP-1(7-36) | [9] | |

| In Vivo Efficacy | Oral Glucose Tolerance Test (GIPR KO mice) | Significant glucose excursion reduction at 30 mg/kg | [2][3] |

| Co-administered with Sitagliptin | Additive glucose-lowering effect | [2][3] |

Experimental Protocols

The discovery and characterization of LSN3318839 involved a series of detailed experimental procedures.

Synthesis

The synthesis of LSN3318839 is a multi-step process.[3] It begins with 2,4-dichloro-1-bromobenzene, followed by several key reactions including palladium-catalyzed couplings, lithiation-carbonylation, installation of a chiral amine, and nitro group reduction to yield the enantiomerically pure final compound.[3]

In Vitro Assays

-

cAMP Accumulation Assay : These assays were performed in cell lines such as HEK293 cells expressing GLP-1R to measure the intracellular accumulation of cyclic AMP, a key second messenger in the GLP-1R signaling pathway.[3] The potency and efficacy of GLP-1 peptides were evaluated in the presence and absence of varying concentrations of LSN3318839.[9]

-

β-Arrestin Recruitment Assay : This assay was used to assess the G protein signaling bias of LSN3318839 by measuring its effect on the recruitment of β-arrestin to the GLP-1R, another important signaling pathway.[3]

-

Insulin Secretion Assay : Performed in pancreatic beta-cell lines like INS-1 832-3, this assay measured the ability of LSN3318839 in combination with GLP-1 peptides to stimulate insulin secretion in a glucose-dependent manner.[2][3]

In Vivo Studies

-

Oral Glucose Tolerance Tests (oGTTs) : These tests were conducted in animal models, such as GIPR knockout mice, to evaluate the in vivo efficacy of orally administered LSN3318839 in lowering blood glucose levels after a glucose challenge.[3] Studies also assessed the compound's effect in combination with DPP-4 inhibitors like sitagliptin.[2][3]

Pharmacokinetic (PK) Studies

PK studies were carried out in various animal species including CD1 mice, SD rats, and beagle dogs.[3] These studies assessed key parameters such as oral and intravenous exposure, clearance, volume of distribution, and bioavailability to optimize the drug-like properties of the compound.[3]

Conclusion

This compound is a novel, orally active positive allosteric modulator of the GLP-1R with a unique "molecular glue" mechanism. By potently enhancing the activity of the endogenous GLP-1(9-36) metabolite, it demonstrates robust glucose-lowering effects in animal models.[3][7] Its biased signaling profile and efficacy, both alone and in combination with DPP-4 inhibitors, support the therapeutic concept that GLP-1R potentiation is a viable strategy for reducing hyperglycemia.[3][5] This makes LSN3318839 a significant lead compound in the development of oral treatments for type 2 diabetes.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. drughunter.com [drughunter.com]

- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]

(S,R)-LSN3318839: A Novel Oral Therapy Candidate for Type 2 Diabetes Mellitus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(S,R)-LSN3318839 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4][5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key preclinical data, and detailed experimental protocols. The findings suggest that this compound represents a promising therapeutic strategy for the treatment of type 2 diabetes by enhancing the effects of endogenous GLP-1.[1][5][6]

Introduction

The glucagon-like peptide-1 (GLP-1) receptor is a well-established target for the treatment of type 2 diabetes mellitus (T2DM).[1][7] Activation of the GLP-1R in pancreatic β-cells stimulates glucose-dependent insulin secretion.[1] The endogenous ligand for this receptor, GLP-1(7-36)NH2, is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4), leading to a short half-life.[7] A major metabolite, GLP-1(9-36)NH2, is a weak partial agonist at the GLP-1R.[5][7][8]

This compound is a positive allosteric modulator that potentiates the activity of both GLP-1(7-36)NH2 and, significantly, the less active metabolite GLP-1(9-36)NH2 at the GLP-1R.[1][5][8] This compound has been shown to preferentially enhance G protein-coupled signaling over β-arrestin recruitment, suggesting a biased signaling profile.[1][5][6] Preclinical studies have demonstrated its potential for oral administration and its efficacy in lowering blood glucose levels.[1][4]

Mechanism of Action

This compound functions as a "molecular glue," stabilizing the active conformation of the GLP-1R by binding to a site distinct from the orthosteric ligand binding pocket.[2][3] This allosteric modulation enhances the potency and efficacy of endogenous GLP-1 peptides.[1][5][6]

Signaling Pathway

The binding of this compound to the GLP-1R, in the presence of GLP-1 peptides, leads to a conformational change that favors the coupling of the receptor to Gαs proteins. This initiates a downstream signaling cascade involving adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. The elevated cAMP then activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), ultimately leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells. The biased nature of this compound suggests a weaker engagement with the β-arrestin pathway, which is typically involved in receptor desensitization and internalization.

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay | Peptide | This compound Concentration (µM) | EC50 (nM) | Fold Potentiation | Emax (% of GLP-1(7-36)) |

| cAMP Accumulation (HEK293 cells) | GLP-1(9-36) | 0 | 363.1 | - | 84.8 |

| 0.05 | 23.4 | 15.5 | 97.9 | ||

| 0.5 | 3.3 | 110 | 98.0 | ||

| 5 | 0.41 | 891 | 96.9 | ||

| GLP-1(7-36) | 0 | 0.08 | - | 100 | |

| 5 | 0.03 | 2.7 | 100 |

Data compiled from multiple sources.[7]

Table 2: In Vivo Pharmacokinetics of this compound

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |

| Mouse (CD-1) | IV | 1 | - | - | 1430 | - |

| PO | 3 | 0.58 | 7300 | 2040 | 67 | |

| Rat (SD) | IV | 1 | - | - | 859 | - |

| PO | 3 | 1.6 | 1420 | - | - | |

| Dog (Beagle) | IV | 1 | - | - | - | - |

Data compiled from multiple sources.[1][4]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dose (mg/kg) | Effect |

| GIPR KO Mice | This compound | 30 | Significant reduction in glucose excursion during oGTT |

| This compound + Sitagliptin | 30 + 30 | Additive glucose-lowering effect |

Data compiled from multiple sources.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Assays

This assay quantifies the intracellular accumulation of cyclic AMP following GLP-1R activation.

Protocol:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Assay Preparation: Cells are seeded into 384-well plates and incubated for 24 hours.

-

Compound Addition: Cells are pre-incubated with either vehicle or varying concentrations of this compound for 15 minutes at 37°C.

-

Peptide Stimulation: Cells are then stimulated with a concentration range of either GLP-1(7-36) or GLP-1(9-36) for 30 minutes at 37°C.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as the LANCE Ultra cAMP kit (PerkinElmer), following the manufacturer's instructions.

-

Data Analysis: Data are normalized to the maximum response of GLP-1(7-36) and fitted to a four-parameter logistic equation to determine EC50 and Emax values.

This assay measures the recruitment of β-arrestin to the activated GLP-1R.

Protocol:

-

Cell Line: A HEK293 cell line stably co-expressing the human GLP-1R fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) fragment (DiscoverX PathHunter®) is used.

-

Assay Procedure: Cells are plated in 384-well plates and incubated. They are then treated with this compound followed by stimulation with GLP-1 peptides.

-

Detection: Upon β-arrestin recruitment to the receptor, the ProLink and EA tags come into proximity, forming a functional β-galactosidase enzyme. The addition of a chemiluminescent substrate allows for the quantification of this interaction.

-

Data Analysis: Luminescence is measured, and data are analyzed to determine the potency and efficacy of the compounds in promoting β-arrestin recruitment.

This ex vivo assay assesses the ability of this compound to potentiate glucose-stimulated insulin secretion in a pancreatic β-cell line.[1]

Protocol:

-

Cell Line: INS-1 832-3 cells, a rat insulinoma cell line, are used.[1]

-

Pre-incubation: Cells are pre-incubated in a low-glucose (2.8 mM) Krebs-Ringer bicarbonate buffer (KRBH) for 2 hours.

-

Stimulation: Cells are then incubated for 2 hours in KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of GLP-1 peptides and this compound.

-

Insulin Measurement: The supernatant is collected, and insulin concentrations are determined using an insulin ELISA kit.

-

Data Analysis: Insulin secretion is normalized to the total protein content of the cells.

In Vivo Assays

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[1]

Protocol:

-

Animal Models: Male CD-1 mice, Sprague-Dawley rats, and beagle dogs are used.[1]

-

Administration: this compound is administered either intravenously (IV) or orally (PO).

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Analysis: Plasma concentrations of this compound are determined by LC-MS/MS.

-

Pharmacokinetic Parameters: Parameters such as Cmax, Tmax, AUC, and oral bioavailability are calculated using standard non-compartmental analysis.

The oGTT assesses the effect of this compound on glucose disposal in vivo.[1]

Protocol:

-

Animal Model: Gastric inhibitory polypeptide receptor knockout (GIPR KO) mice are used to isolate the effects on GLP-1R signaling.

-

Fasting: Mice are fasted overnight.

-

Dosing: this compound, sitagliptin (a DPP-4 inhibitor), or vehicle is administered orally.

-

Glucose Challenge: After a set pre-treatment time (e.g., 60 minutes), an oral bolus of glucose (e.g., 2 g/kg) is administered.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated to assess the extent of glucose lowering.

Conclusion

This compound is a potent and orally bioavailable positive allosteric modulator of the GLP-1R with a biased signaling profile that favors the G-protein pathway.[1][5][6] Its ability to enhance the activity of the abundant but less active GLP-1 metabolite, GLP-1(9-36), presents a novel therapeutic approach.[1][5][8] The preclinical data strongly support its potential as a new oral therapy for the management of type 2 diabetes. Further clinical investigation is warranted to establish its safety and efficacy in humans.

References

- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage | Semantic Scholar [semanticscholar.org]

- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

Preliminary In Vitro Profile of (S,R)-LSN3318839: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies of (S,R)-LSN3318839, a novel positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). The data and methodologies presented herein are compiled from publicly available scientific literature to facilitate further research and development in the field of metabolic diseases.

Core Findings: Enhanced GLP-1 Receptor Signaling

This compound has been identified as a potent and orally efficacious small molecule that selectively enhances the signaling of the GLP-1R, a key target in the treatment of type 2 diabetes.[1][2] Notably, it demonstrates a significant potentiation of the activity of GLP-1(9-36), the major circulating metabolite of GLP-1, which is typically considered a weak agonist.[2][3] This potentiation is biased towards G-protein signaling over β-arrestin recruitment, a characteristic that may offer a favorable therapeutic profile.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro functional assays, demonstrating the impact of this compound on GLP-1R signaling.

Table 1: Modulation of GLP-1(9-36) Potency in cAMP Accumulation Assays [3]

| LSN3318839 Concentration | GLP-1(9-36) EC50 (nM) | Fold Potentiation |

| 0 nM (Baseline) | 363.1 | - |

| 50 nM | 23.4 | 15.5 |

| 500 nM | 3.3 | 110.0 |

| 5000 nM | 0.4 | 891.3 |

Table 2: Effect of LSN3318839 on GLP-1(9-36) and GLP-1(7-36) Activity [3][6]

| Ligand | LSN3318839 Concentration | Observed Effect | Cell Line |

| GLP-1(9-36) | 0 - 19 µM | Enhances potency and efficacy | HEK293 |

| GLP-1(7-36) | Not specified | Modestly potentiates activity | HEK293 |

| GLP-1(9-36) | 1 - 3 µM | Significantly increases insulin secretion (in the presence of high glucose) | INS-1 832-3 |

Signaling Pathway and Mechanism of Action

This compound acts as a "molecular glue," binding to a distinct allosteric site within the transmembrane (TM) domains 1 and 2 (TM1-TM2) of the GLP-1R.[3][7] This binding event is proposed to induce a conformational change in the receptor that repositions the N-terminus of GLP-1(9-36), causing it to adopt a binding pose similar to that of the full agonist GLP-1(7-36).[3][7] This repositioning enhances the engagement of GLP-1(9-36) with the receptor's signaling machinery, leading to a significant potentiation of G-protein-mediated downstream signaling, primarily through the Gs/cAMP pathway.[3][4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and information inferred from the available literature.

cAMP Accumulation Assay

This assay quantifies the intracellular cyclic adenosine monophosphate (cAMP) levels in response to GLP-1R activation.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R.

Methodology:

-

Cell Seeding: Seed HEK293-hGLP-1R cells in 96-well plates and culture until they reach approximately 80-90% confluency.

-

Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in a serum-free medium for 30 minutes at 37°C to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of this compound, followed by the addition of a fixed concentration or a dose-response of GLP-1(9-36) or GLP-1(7-36).

-

Incubation: Incubate the plates for 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Detection: Determine the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration-response curves and calculate the EC50 values using a non-linear regression model.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1R, a key event in receptor desensitization and an alternative signaling pathway.

Cell Line: A suitable host cell line (e.g., U2OS or CHO) engineered to co-express the human GLP-1R fused to a protein fragment (e.g., ProLink™) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

Methodology:

-

Cell Seeding: Seed the engineered cells in 96- or 384-well plates and culture overnight.

-

Compound Addition: Add varying concentrations of this compound followed by a fixed concentration of a GLP-1R agonist.

-

Incubation: Incubate the plates for 60-90 minutes at 37°C.

-

Detection: Add the detection reagents containing the substrate for the complemented enzyme.

-

Signal Measurement: Measure the luminescence or fluorescence signal, which is proportional to the extent of β-arrestin recruitment, using a plate reader.

-

Data Analysis: Analyze the dose-response data to determine the potency and efficacy of the compound in promoting β-arrestin recruitment.

Insulin Secretion Assay

This assay assesses the ability of this compound to potentiate glucose-stimulated insulin secretion in a pancreatic beta-cell model.

Cell Line: INS-1 832-3 rat insulinoma cells.

Methodology:

-

Cell Seeding: Seed INS-1 832-3 cells in 24- or 48-well plates and culture to confluency.

-

Pre-incubation (Starvation): Wash the cells with a low-glucose Krebs-Ringer Bicarbonate (KRB) buffer and pre-incubate in this buffer for 1-2 hours at 37°C.

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence or absence of varying concentrations of this compound and GLP-1(9-36).

-

Incubation: Incubate the cells for 1-2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the concentration of insulin in the supernatant using an ELISA or radioimmunoassay (RIA) kit.

-

Data Normalization: Normalize the insulin secretion data to the total protein content or DNA content of the cells in each well.

Experimental Workflow Visualization

The following diagram illustrates a typical in vitro screening cascade for the characterization of a GLP-1R PAM like this compound.

Conclusion

The preliminary in vitro data for this compound highlight its potential as a novel therapeutic agent for type 2 diabetes. Its unique mechanism of action, particularly its ability to rescue the activity of the abundant GLP-1 metabolite, GLP-1(9-36), presents a promising new approach to modulating the GLP-1 system. The biased signaling profile further suggests the potential for an improved side-effect profile compared to traditional GLP-1R agonists. Further investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

Early Research on the Therapeutic Potential of (S,R)-LSN3318839: A Technical Guide

(S,R)-LSN3318839 has emerged as a significant small molecule in early-stage diabetes research. This technical guide provides an in-depth overview of its core mechanism, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of its pharmacological activity and evaluation workflow. Designed for researchers and drug development professionals, this document consolidates the foundational research concerning this novel therapeutic agent.

Core Concept: A Biased GLP-1R Positive Allosteric Modulator

This compound is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[1][2] Its primary therapeutic indication is for the treatment of type 2 diabetes.[1] The molecule operates through a sophisticated "molecular glue" mechanism, enhancing the activity of endogenous GLP-1 peptides at the GLP-1R.[1]

A key feature of LSN3318839 is its ability to significantly potentiate the activity of GLP-1(9-36)NH₂, a metabolite of GLP-1(7-36)NH₂ that is typically considered a weak partial agonist.[3][4][5] LSN3318839 increases both the potency and efficacy of GLP-1(9-36)NH₂, effectively converting it into a full agonist.[3][6] It also modestly enhances the activity of the full-length ligand, GLP-1(7-36)NH₂.[3][6]

Furthermore, LSN3318839 demonstrates biased agonism, preferentially stimulating G protein-coupled signaling pathways over β-arrestin recruitment.[3][4][5] This biased signaling is believed to be advantageous for therapeutic applications, potentially minimizing certain side effects associated with unbiased GLP-1R activation.

Quantitative Data

The following tables summarize the quantitative data from early preclinical research on this compound, focusing on its in vitro efficacy and in vivo pharmacokinetic properties.

Table 1: In Vitro Potentiation of GLP-1(9-36)NH₂ at the GLP-1R

This table presents the effect of increasing concentrations of LSN3318839 on the potency (EC₅₀) and maximum response (Eₘₐₓ) of GLP-1(9-36)NH₂ in a cAMP accumulation assay.

| LSN3318839 Concentration (nmol/L) | GLP-1(9-36) EC₅₀ (nmol/L) | Fold Enhancement in Potency | Maximum Response (% of GLP-1(7-36)) |

| 0 | 363.1 | - | 84.8% |

| 50 | 23.4 | 15.5x | 97.9% |

| 500 | 3.3 | 110x | 98.0% |

| 5000 | 0.4 | 891x | 96.9% |

| Data sourced from cryo-EM structural studies and cAMP accumulation assays.[4] |

Table 2: Pharmacokinetic Parameters of LSN3318839 in Preclinical Species

Pharmacokinetic studies were conducted in mice, rats, and dogs to evaluate the drug's profile. The compound exhibited low to moderate intravenous clearance across species.

| Species | Administration Route | Dose | Key Findings |

| CD-1 Mice | IV / Oral | Not Specified | Rapid absorption, calculated oral bioavailability. |

| Sprague-Dawley Rats | IV / Oral | Not Specified | Calculated oral bioavailability. Diastereomer detected in plasma. |

| Beagle Dogs | IV / Oral | Not Specified | Low to moderate intravenous clearance observed. |

| Data derived from pharmacokinetic studies outlined in the primary publication.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of this compound are provided below.

In Vitro cAMP Accumulation Assay

This assay was used to determine the potency and efficacy of GLP-1 peptides at the GLP-1R in the presence or absence of LSN3318839.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R.

-

Protocol:

-

Cells are seeded in 24-well plates and grown to 60-80% confluency.

-

On the day of the experiment, the growth medium is replaced with a standard bath solution containing 0.1% bovine serum albumin (BSA) and 0.1 mmol/L diprotin A.

-

Cells are incubated with varying concentrations of GLP-1(7-36)NH₂ or GLP-1(9-36)NH₂ in the presence of fixed concentrations of LSN3318839 (e.g., 0, 50, 500, 5000 nmol/L) or vehicle control (DMSO).

-

The incubation is carried out for 15 minutes at 37°C.

-

Following incubation, cells are lysed using a lysis buffer (e.g., 0.25% dodecyltrimethylammonium bromide in sodium acetate buffer).

-

The intracellular cAMP concentration in the lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

-

Data are normalized to the response of a saturating concentration of GLP-1(7-36)NH₂ and plotted to determine EC₅₀ and Eₘₐₓ values.

-

Ex Vivo Glucose-Dependent Insulin Secretion Assay

This assay assesses the ability of LSN3318839 to potentiate insulin secretion in a glucose-dependent manner.

-

Cell Line: INS-1 832-3 rat insulinoma cell line.

-

Protocol:

-

INS-1 832-3 cells are cultured under standard conditions.

-

Prior to the assay, cells are incubated in a low-glucose medium (e.g., 2.5 mM glucose) for 1-2 hours.

-

The medium is then replaced with solutions containing either low (2.5 mM) or high (e.g., 16 mM) glucose.

-

Test conditions include the addition of GLP-1(9-36)NH₂ in combination with LSN3318839 (e.g., 1-3 µM) or vehicle control.[2]

-

Cells are incubated for a defined period (e.g., 2 hours) at 37°C.

-

The supernatant is collected, and the concentration of secreted insulin is measured using a commercially available insulin ELISA kit.

-

In Vivo Oral Glucose Tolerance Test (oGTT)

This test evaluates the in vivo efficacy of LSN3318839 on glucose control in an animal model.

-

Animal Model: Gastric Inhibitory Polypeptide Receptor Knockout (GIPR KO) mice or other hyperglycemic mouse models.

-

Protocol:

-

Mice are fasted overnight (approximately 16-18 hours) with free access to water.

-

A baseline blood glucose measurement is taken from the tail vein (t=0).

-

This compound is administered via oral gavage at a specific dose (e.g., 30 mg/kg).[2] In combination studies, a DPP4 inhibitor like sitagliptin may be co-administered.

-

After a set period (e.g., 30 or 60 minutes) post-drug administration, a bolus of glucose (e.g., 1-2 g/kg body weight) is administered via oral gavage.

-

Blood glucose levels are subsequently measured from the tail vein at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.

-

The data are plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to assess the overall glucose excursion.

-

Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate key concepts related to the mechanism and evaluation of this compound.

Signaling Pathway

References

- 1. drughunter.com [drughunter.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with (S,R)-LSN3318839

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments involving the novel GLP-1 receptor positive allosteric modulator (PAM), (S,R)-LSN3318839. This document outlines the methodologies for assessing the compound's efficacy in relevant animal models, focusing on its glucose-lowering effects.

Introduction

This compound is an orally bioavailable small molecule that acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3][4] It enhances the signaling of endogenous GLP-1, particularly its metabolite GLP-1(9-36), leading to potentiation of glucose-dependent insulin secretion.[1] In vivo studies have demonstrated its efficacy in reducing glucose excursion in mouse models, both alone and in combination with other antidiabetic agents like sitagliptin.[1][5][6]

Signaling Pathway of this compound

This compound exerts its effect by binding to an allosteric site on the GLP-1 receptor. This binding potentiates the receptor's response to endogenous ligands like GLP-1(7-36) and, most notably, its less active metabolite GLP-1(9-36). This enhanced signaling, primarily through the G-protein coupled pathway, leads to increased insulin secretion in a glucose-dependent manner.

Figure 1: Simplified signaling pathway of this compound at the GLP-1R.

In Vivo Experimental Protocols

The following protocols are based on published in vivo studies involving this compound and general best practices for similar research.

Animal Models

The primary animal model cited for in vivo efficacy studies of this compound is the Gastric Inhibitory Polypeptide Receptor Knockout (GIPR KO) mouse .[1][6] This model is utilized to isolate and emphasize the pharmacological effects mediated through the GLP-1 receptor pathway.

Oral Glucose Tolerance Test (oGTT)

The oGTT is a key experiment to evaluate the effect of this compound on glucose metabolism.

Objective: To assess the impact of this compound on glucose tolerance following an oral glucose challenge.

Materials:

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

-

Glucose solution (e.g., 2 g/kg body weight)

-

GIPR KO mice

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (e.g., EDTA-coated capillaries)

-

Centrifuge

Protocol:

-

Animal Acclimatization: Acclimatize GIPR KO mice to the housing facility for at least one week prior to the experiment.

-

Fasting: Fast the mice for 6 hours before the start of the oGTT, with free access to water.

-

Baseline Blood Glucose: At t = -30 minutes, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

-

Compound Administration: At t = 0 minutes, administer this compound orally via gavage at a dose of 30 mg/kg.[1][6] A vehicle control group should receive the same volume of the vehicle solution.

-

Glucose Challenge: At t = 30 minutes, administer a glucose solution orally via gavage.

-

Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.

-

Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.

-

Data Analysis: Calculate the Area Under the Curve (AUC) for blood glucose levels for each treatment group.

Figure 2: Workflow for the Oral Glucose Tolerance Test (oGTT).

Combination Study with Sitagliptin

To investigate potential synergistic or additive effects, this compound can be co-administered with a DPP-4 inhibitor like sitagliptin.

Objective: To evaluate the combined effect of this compound and sitagliptin on glucose tolerance.

Protocol: This protocol follows the same steps as the oGTT described above, with the following modifications to the treatment groups:

-

Vehicle Control

-

This compound (30 mg/kg) alone

-

Sitagliptin alone

-

This compound (30 mg/kg) + Sitagliptin

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on Glucose Excursion in GIPR KO Mice (oGTT)

| Treatment Group | Dose (mg/kg) | Blood Glucose AUC (mg/dL*min) | % Reduction in Glucose Excursion vs. Vehicle |

| Vehicle | - | Insert Value | - |

| This compound | 30 | Insert Value | Calculate Value |

Note: The table should be populated with experimental data. A significant reduction in the blood glucose AUC for the LSN3318839 group compared to the vehicle group would indicate efficacy.[1][6]

Table 2: Additive Glucose-Lowering Effect of this compound with Sitagliptin

| Treatment Group | Dose (mg/kg) | Blood Glucose AUC (mg/dL*min) | % Reduction in Glucose Excursion vs. Vehicle |

| Vehicle | - | Insert Value | - |

| This compound | 30 | Insert Value | Calculate Value |

| Sitagliptin | Specify Dose | Insert Value | Calculate Value |

| This compound + Sitagliptin | 30 + Specify Dose | Insert Value | Calculate Value |

Note: An additive or synergistic effect would be demonstrated if the % reduction in glucose excursion for the combination group is significantly greater than that of either compound administered alone.[1]

Conclusion

The provided protocols and application notes offer a framework for conducting in vivo studies to evaluate the efficacy of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a comprehensive understanding of this novel GLP-1R positive allosteric modulator for potential therapeutic applications in type 2 diabetes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Insulin Response to Oral Glucose in GIP and GLP-1 Receptor Knockout Mice: Review of the Literature and Stepwise Glucose Dose Response Studies in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of GIPR in LEPR cells impairs glucose control by GIP and GIP:GLP-1 co-agonism without affecting body weight and food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Application Notes and Protocols for Cell-Based Assays of (S,R)-LSN3318839 Activity

Introduction

(S,R)-LSN3318839 is an orally efficacious positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[1][2][3][4] Unlike direct agonists, this compound enhances the activity of endogenous GLP-1 receptor ligands. Its primary mechanism involves potentiating the activity of GLP-1(9-36)NH₂, a metabolite of GLP-1(7-36)NH₂ that is typically a weak partial agonist.[1][3][5] this compound repositions GLP-1(9-36) within the receptor binding pocket to mimic the conformation of the full agonist GLP-1(7-36), thereby significantly enhancing GLP-1R-mediated signal transduction.[2][5] This potentiation is biased towards G-protein signaling over β-arrestin recruitment.[1][3]

These application notes provide detailed protocols for cell-based assays designed to characterize the activity of this compound, focusing on its ability to modulate GLP-1R signaling. The primary assays described are the measurement of cyclic AMP (cAMP) accumulation, a direct downstream marker of GLP-1R activation, and glucose-stimulated insulin secretion (GSIS) in a pancreatic beta-cell line.

Signaling Pathway and Mechanism of Action

Upon activation by an agonist like GLP-1(7-36), the GLP-1R, a G-protein coupled receptor (GPCR), couples to the stimulatory G-protein (Gs). This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then trigger a cascade of downstream events, including the activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), ultimately leading to glucose-dependent insulin secretion in pancreatic beta-cells. This compound acts by binding to an allosteric site on the GLP-1R, enhancing the binding and efficacy of orthosteric ligands like GLP-1(9-36).

Data Presentation

The activity of this compound is quantified by its ability to enhance the potency and/or efficacy of a GLP-1R agonist. The following table summarizes the reported effects on GLP-1(9-36)-mediated cAMP accumulation.

| Agonist | This compound Concentration | EC₅₀ of Agonist (nM) | Fold Enhancement in Potency | Maximal Response (% of GLP-1(7-36)) | Reference |

| GLP-1(9-36) | 0 nM | 363.1 | - | 84.8% | [3][5] |

| GLP-1(9-36) | 50 nM | 23.4 | 15.5 | 97.9% | [3][5] |

| GLP-1(9-36) | 500 nM | 3.3 | 110 | 98.0% | [3][5] |

| GLP-1(9-36) | 5000 nM | 0.4 | 891 | 96.9% | [3][5] |

Experimental Protocols

Protocol 1: cAMP Accumulation Assay

This assay measures the intracellular accumulation of cAMP in response to GLP-1R activation in the presence of this compound. It is the most direct method to quantify the potentiation of GLP-1(9-36) or other agonists.

Workflow Diagram

Materials

-

Cell Line: HEK293 cells stably expressing the human GLP-1 receptor (HEK293-GLP1R).

-

Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

-

Compounds: this compound, GLP-1(9-36)NH₂, GLP-1(7-36)NH₂ (as a positive control).

-

cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or luminescence (e.g., Cisbio cAMP dynamic 2, Promega cAMP-Glo™).

-

Plate: White, opaque 96- or 384-well microplates suitable for luminescence or fluorescence reading.

Procedure

-

Cell Seeding:

-

Culture HEK293-GLP1R cells to ~80-90% confluency.

-

Harvest cells and resuspend in culture medium.

-

Seed cells into the microplate at a density of 5,000-10,000 cells per well.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare stock solutions of this compound and GLP-1 peptides in DMSO and dilute further in assay buffer.

-

Create a serial dilution of GLP-1(9-36).

-

Prepare solutions containing each GLP-1(9-36) dilution mixed with a fixed concentration of this compound (e.g., 50 nM, 500 nM, 5000 nM). Also prepare a GLP-1(9-36) serial dilution without the PAM.

-

-

Cell Stimulation:

-

Carefully remove the culture medium from the wells.

-

Add the prepared compound solutions to the respective wells. Include wells for a positive control (e.g., 1 µM GLP-1(7-36)) and a negative control (assay buffer only).

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen detection kit.

-

-

Data Analysis:

-

Subtract the background signal (negative control) from all measurements.

-

Normalize the data to the maximum response of the positive control (GLP-1(7-36)).

-

Plot the normalized response versus the log concentration of GLP-1(9-36) for each fixed concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

-

Calculate the fold shift in potency by dividing the EC₅₀ of GLP-1(9-36) alone by the EC₅₀ in the presence of the PAM.

-

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the functional consequence of GLP-1R potentiation in a more physiologically relevant context, using an insulin-secreting cell line.

Materials

-

Cell Line: INS-1 832-3 cells.[1]

-

Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and 1% Penicillin-Streptomycin.

-

Starvation Medium: RPMI-1640 with 1 mM glucose and 0.1% BSA.

-

Stimulation Buffer: Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and varying concentrations of glucose (e.g., 2.8 mM for basal, 16.7 mM for high glucose).

-

Compounds: this compound, GLP-1(9-36)NH₂.

-

Insulin Detection Kit: A commercial insulin ELISA or HTRF kit.

-

Plate: Standard 24- or 48-well cell culture plates.

Procedure

-

Cell Seeding:

-

Seed INS-1 832-3 cells into a 24-well plate at an appropriate density and grow for 48-72 hours.

-

-

Starvation:

-

Wash the cells twice with PBS.

-

Incubate the cells in starvation medium for 2 hours at 37°C.

-

-

Pre-incubation:

-

Wash the cells twice with KRB buffer containing 2.8 mM glucose.

-

Pre-incubate the cells in this buffer for 30-60 minutes at 37°C.

-

-

Cell Stimulation:

-

Prepare stimulation buffers with basal (2.8 mM) and high (16.7 mM) glucose.

-

To the appropriate wells, add the test compounds:

-

High glucose + GLP-1(9-36)

-

High glucose + this compound

-

High glucose + GLP-1(9-36) + this compound[1]

-

Controls (basal and high glucose alone).

-

-

Incubate for 1-2 hours at 37°C.

-

-

Supernatant Collection:

-

After incubation, collect the supernatant from each well. Centrifuge to remove any detached cells.

-

-

Insulin Measurement:

-

Measure the insulin concentration in the supernatant using an insulin detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the amount of secreted insulin to the total protein content or cell number in each well.

-

Compare the insulin secretion levels between the different treatment conditions. Assess the synergistic effect of this compound in combination with GLP-1(9-36) under high glucose conditions.

-

References

- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S,R)-LSN3318839 in Rodent Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R)-LSN3318839 is an orally efficacious positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] As a PAM, it enhances the signaling of endogenous GLP-1, a key incretin hormone involved in glucose homeostasis. This document provides detailed application notes and protocols for the utilization of this compound in rodent models of diabetes, based on available preclinical research.

This compound acts as a "molecular glue," stabilizing the active conformation of the GLP-1R, particularly when bound to the GLP-1 metabolite, GLP-1(9-36)NH2. This potentiation of the GLP-1 pathway leads to glucose-dependent insulin secretion and has been shown to have robust glucose-lowering effects in animal models.[2][3] The compound demonstrates a bias towards G protein-coupled signaling over β-arrestin recruitment.[1][3] An important characteristic of this compound is its ability to lower blood glucose without significantly affecting body weight.[1]

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Potentiation of GLP-1 Metabolites by this compound

| GLP-1 Metabolite | This compound Concentration | Fold Enhancement in cAMP Accumulation | Reference |

| GLP-1(9-36) | 50 nM | 15-fold | [4][5] |

| GLP-1(9-36) | 500 nM | 110-fold | [4][5] |

| GLP-1(9-36) | 5000 nM | 891-fold | [4][5] |

Table 2: In Vivo Glucose-Lowering Effects of this compound in Rodent Models

| Rodent Model | Treatment | Dose | Key Findings | Reference |

| GIPR KO Mice | This compound | 30 mg/kg | Significantly reduced glucose excursion during an oral glucose tolerance test (oGTT). | [1] |

| GIPR KO Mice | This compound + Sitagliptin | 30 mg/kg + Sitagliptin | Additive glucose-lowering effect observed during an oGTT. | [1] |

| Diet-Induced Obese (DIO) Mice | This compound | Not specified | Glucose-lowering effect observed. | [1] |

| Diet-Induced Obese (DIO) Mice | This compound + Sitagliptin | Not specified | Additive glucose-lowering effect observed. | [1] |

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (oGTT) in Mice

This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Glucose solution (e.g., 20% D-glucose in water)

-

Oral gavage needles (20-22 gauge for mice)

-

Blood glucose meter and test strips

-

Microcentrifuge tubes for blood collection

-

Animal scale

Procedure:

-

Animal Acclimation: House male GIPR knockout mice (or other relevant strain) under standard laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the mice for 5-6 hours with free access to water.

-

Baseline Blood Glucose: Obtain a baseline blood sample (t=0 min) from the tail vein and measure blood glucose.

-

Compound Administration: Administer this compound orally via gavage at the desired dose (e.g., 30 mg/kg). The volume should not exceed 10 ml/kg. A vehicle control group should be included.

-

Glucose Challenge: 30-60 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) orally via gavage.

-

Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Data Analysis: Measure blood glucose at each time point. The area under the curve (AUC) for glucose excursion can be calculated to assess the overall effect on glucose tolerance.

Protocol 2: Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a chronic study to evaluate the long-term effects of this compound on glycemic control in a DIO mouse model.

Materials:

-

This compound

-

Sitagliptin (optional, for combination studies)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

Vehicle for oral administration

-

Equipment for blood glucose monitoring and body weight measurement

Procedure:

-

Induction of Obesity: Feed male C57BL/6J mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

-

Group Allocation: Randomize the DIO mice into treatment groups: Vehicle control, this compound, Sitagliptin (e.g., 10 mg/kg), and this compound + Sitagliptin.

-

Chronic Dosing: Administer the compounds orally once daily for a predetermined period (e.g., 4-8 weeks).

-

Monitoring: Monitor body weight, food intake, and fasting blood glucose weekly.

-

Terminal Experiments: At the end of the treatment period, perform an oGTT (as described in Protocol 1) to assess glucose tolerance. Plasma insulin levels can also be measured to evaluate insulin sensitivity.

-

Tissue Collection: At the end of the study, tissues such as the pancreas, liver, and adipose tissue can be collected for further analysis (e.g., histology, gene expression).

Mandatory Visualization

Caption: GLP-1R signaling pathway modulated by this compound.

Caption: Experimental workflow for an oral glucose tolerance test (oGTT).

References

- 1. Discovery of an Orally Efficacious Positive Allosteric Modulator of the Glucagon-like Peptide-1 Receptor: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Diabetic nephropathy amelioration by a low-dose sitagliptin in an animal model of type 2 diabetes (Zucker diabetic fatty rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular basis of enhanced GLP-1 signaling mediated by GLP-1(9–36) in conjunction with LSN3318839 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Application of (S,R)-LSN3318839 in Insulin Secretion Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction